

# Evaluating the Synergy of Tenalisib with Chemotherapy Agents: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tenalisib**

Cat. No.: **B612265**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic potential of **Tenalisib**, a selective phosphoinositide-3-kinase (PI3K)  $\delta/\gamma$  and salt-inducible kinase 3 (SIK3) inhibitor, when combined with various chemotherapy agents. The following sections detail the experimental findings from clinical and preclinical studies, present quantitative data in structured tables, and outline the methodologies employed in these key experiments.

## Tenalisib and Romidepsin in Relapsed/Refractory T-Cell Lymphoma

A significant body of evidence from a Phase I/II clinical trial (NCT03770000) points towards a synergistic or additive anti-tumor effect when **Tenalisib** is combined with the histone deacetylase (HDAC) inhibitor, romidepsin, in patients with relapsed/refractory T-cell lymphoma (TCL).<sup>[1][2][3]</sup> In vitro studies in TCL cell lines also suggested a synergistic anti-tumor potential for this combination.<sup>[1][4][5]</sup>

## Clinical Efficacy Data

The combination of **Tenalisib** and romidepsin has demonstrated promising clinical activity in heavily pretreated TCL patients.<sup>[6][7]</sup> The complete response (CR) rates observed with the combination were notably higher than those reported for either **Tenalisib** or romidepsin monotherapy in peripheral T-cell lymphoma (PTCL) patients, suggesting a synergistic effect.<sup>[3]</sup>

| Indication                        | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
|-----------------------------------|-----------------------------|------------------------|-----------------------|
| Peripheral T-Cell Lymphoma (PTCL) | 75%                         | 50%                    | 25%                   |
| Cutaneous T-Cell Lymphoma (CTCL)  | 53.3%                       | 6.7%                   | 46.7%                 |
| Overall Evaluable Patients        | 63.0%                       | 25.9%                  | 37.0%                 |

Data from the Phase I/II open-label multicenter study of Tenalisib in combination with romidepsin.[1][3]

## Experimental Protocol: Phase I/II Clinical Trial (NCT03770000)

This multicenter, open-label, non-randomized study was conducted in two stages: a dose-escalation phase (Phase I) and a dose-expansion phase (Phase II).[1][8]

- Patient Population: Adult patients with relapsed/refractory peripheral or cutaneous T-cell lymphoma who had received at least one prior systemic therapy.[8]
- Treatment Regimen:
  - Phase I (Dose Escalation): A 3+3 dose-escalation design was used to determine the maximum tolerated dose (MTD). Patients received oral **Tenalisib** twice daily (BID) at doses ranging from 400 mg to 800 mg, and intravenous romidepsin on days 1, 8, and 15 of a 28-day cycle at doses of 12 mg/m<sup>2</sup> or 14 mg/m<sup>2</sup>.[1][9]
  - Phase II (Dose Expansion): Patients received **Tenalisib** at the MTD of 800 mg BID and romidepsin at 14 mg/m<sup>2</sup> on days 1, 8, and 15 of a 28-day cycle.[1][3]

- Efficacy Assessment: Tumor response was evaluated according to the Lugano classification for PTCL and global assessment for CTCL at specified intervals.[7]
- Safety Assessment: Adverse events were monitored and graded throughout the study.[1][3]



[Click to download full resolution via product page](#)

Figure 1: Clinical trial workflow for the **Tenalisib** and romidepsin combination study.

## Tenalisib with Doxorubicin and Paclitaxel in Breast Cancer

Preclinical studies in breast cancer cell lines have indicated that **Tenalisib** can potentiate the anti-tumor activity of the conventional chemotherapy agents doxorubicin and paclitaxel.[\[10\]](#)[\[11\]](#) [\[12\]](#) However, specific quantitative data, such as Combination Index (CI) values or IC50s for the combinations, are not publicly available at this time.

### Preclinical Findings Summary

| Combination             | Cancer Type   | Study Type             | Observed Outcome                       |
|-------------------------|---------------|------------------------|----------------------------------------|
| Tenalisib + Doxorubicin | Breast Cancer | Preclinical (in vitro) | Potentiation of Doxorubicin's activity |
| Tenalisib + Paclitaxel  | Breast Cancer | Preclinical (in vitro) | Potentiation of Paclitaxel's activity  |

Information based on statements from preclinical investigations.[\[10\]](#)[\[11\]](#)  
[\[12\]](#)

### Generalized Experimental Protocol for In Vitro Synergy Assessment

A standard method to quantitatively assess the synergistic, additive, or antagonistic effects of drug combinations in vitro is the checkerboard assay, with the results often analyzed using the Chou-Talalay method to calculate a Combination Index (CI).

- Cell Lines: Appropriate breast cancer cell lines are selected.
- Drug Preparation: **Tenalisib**, doxorubicin, and paclitaxel are prepared in a series of dilutions.

- Checkerboard Assay: Cells are seeded in microplates. The drugs are added in a matrix format, with concentrations of **Tenalisib** varying along one axis and the chemotherapy agent along the other. This includes single-agent controls for each drug.
- Cell Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is measured using an appropriate assay (e.g., MTS or CellTiter-Glo).
- Data Analysis: The fractional effect (Fa) of each drug combination is calculated. These values are then used in software like CompuSyn to calculate the Combination Index (CI).
  - CI < 1: Synergy
  - CI = 1: Additive effect
  - CI > 1: Antagonism

### In Vitro Synergy Testing Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tenalisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Tenalisib - Rhizen Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study | Haematologica [haematologica.org]
- 4. Our Science – Rhizen [rhizen.com]
- 5. Safety and efficacy of tenalisib in combination with romidepsin in patients with relapsed/refractory T-cell lymphoma: results from a phase I/II open-label multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. businesswire.com [businesswire.com]
- 7. rhizen.com [rhizen.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Phase I/Ib Study of Tenalisib (RP6530), a Dual PI3K  $\delta/\gamma$  Inhibitor in Patients with Relapsed/Refractory T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rhizen.com [rhizen.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Efficacy and safety of tenalisib, a PI3K  $\delta/\gamma$  and SIK3 inhibitor in patients with locally advanced or metastatic breast cancer: Initial results from a phase II study. - ASCO [asco.org]
- To cite this document: BenchChem. [Evaluating the Synergy of Tenalisib with Chemotherapy Agents: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612265#evaluating-synergy-between-tenalisib-and-chemotherapy-agents>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)